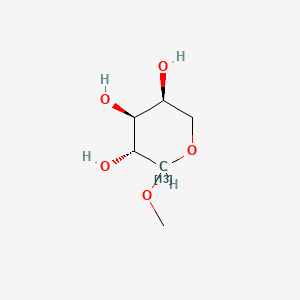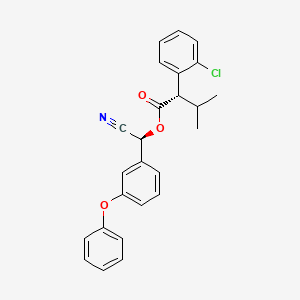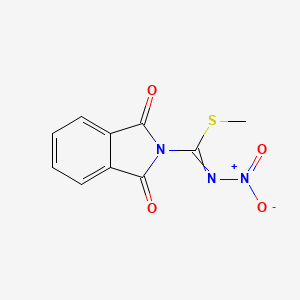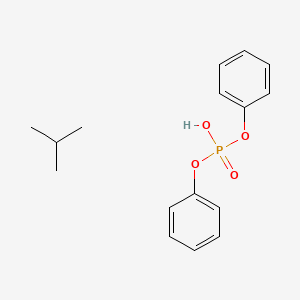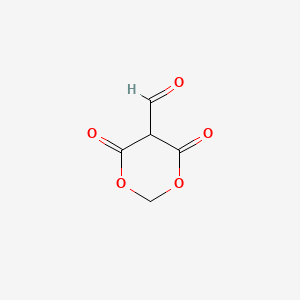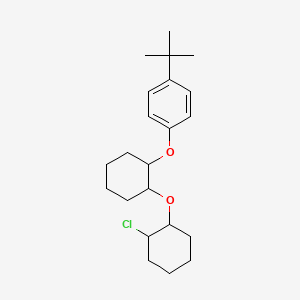
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene is an organic compound characterized by its complex structure, which includes a tert-butyl group, two cyclohexyl groups, and a chlorinated cyclohexyl moiety
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the chlorination of cyclohexane to produce 2-chlorocyclohexanol. This intermediate is then reacted with another cyclohexanol derivative under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific applications, such as coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring, lacking the additional cyclohexyl and chlorinated moieties.
Chlorocyclohexane: Contains a chlorine atom attached to a cyclohexane ring, but does not have the complex structure of the target compound.
Cyclohexylbenzene: Features a cyclohexyl group attached to a benzene ring, without the tert-butyl and chlorinated groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C22H33ClO2 |
|---|---|
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
1-tert-butyl-4-[2-(2-chlorocyclohexyl)oxycyclohexyl]oxybenzene |
InChI |
InChI=1S/C22H33ClO2/c1-22(2,3)16-12-14-17(15-13-16)24-20-10-6-7-11-21(20)25-19-9-5-4-8-18(19)23/h12-15,18-21H,4-11H2,1-3H3 |
InChI-Schlüssel |
FQCZTHCOSRVRPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OC3CCCCC3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
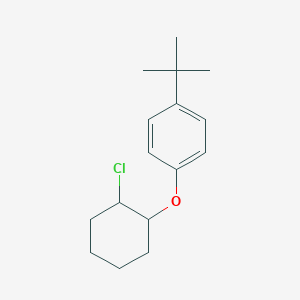
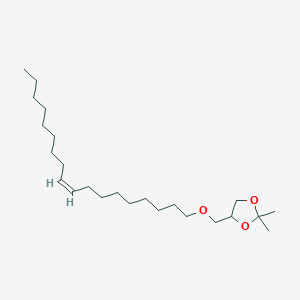
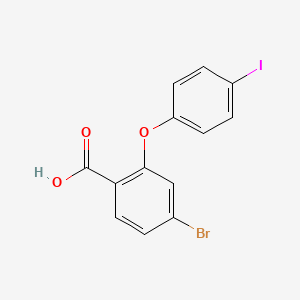
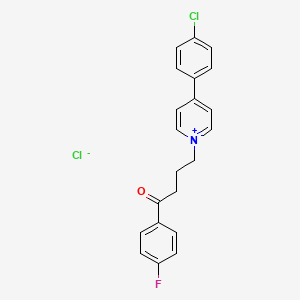
![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
